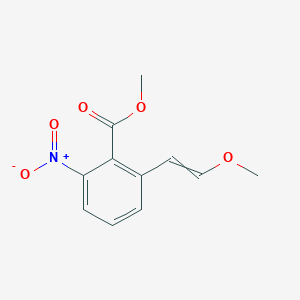

Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate

Vue d'ensemble

Description

Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate: is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a methoxyethenyl group and a methyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate typically involves a multi-step processThe reaction conditions often involve the use of strong acids for nitration and phosphonium ylides for the Wittig reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the handling of reactive intermediates and strong acids.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The methoxyethenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

Oxidation: Formation of amino derivatives.

Reduction: Formation of carboxylic acids.

Substitution: Formation of substituted benzoates with various functional groups.

Applications De Recherche Scientifique

Chemistry: Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitrobenzoates. It can also serve as a model compound to investigate the metabolic pathways of nitroaromatic compounds.

Medicine: Potential applications in medicine include the development of new drugs. The nitro group can be modified to create bioactive molecules with antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its unique chemical structure allows for the development of materials with specific properties.

Mécanisme D'action

The mechanism of action of Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxyethenyl group can participate in electrophilic or nucleophilic reactions, leading to the formation of covalent bonds with target molecules .

Comparaison Avec Des Composés Similaires

- Methyl 2-methoxybenzoate

- Methyl 2-nitrobenzoate

- Methyl 2-(2-methoxyethyl)-6-nitrobenzoate

Comparison: Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate is unique due to the presence of both a nitro group and a methoxyethenyl group. This combination allows for a diverse range of chemical reactions and applications. Compared to similar compounds, it offers enhanced reactivity and potential for modification, making it a valuable intermediate in organic synthesis and industrial applications .

Activité Biologique

Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate, with the CAS number 846055-82-1, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound features a nitro group and a methoxyethenyl moiety, contributing to its unique chemical reactivity. The molecular formula is C12H13N1O4, with a molecular weight of approximately 235.24 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C12H13N1O4 |

| Molecular Weight | 235.24 g/mol |

| CAS Number | 846055-82-1 |

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It exhibits:

- Antimicrobial Activity : Studies indicate that this compound can inhibit the growth of certain pathogenic bacteria and fungi, suggesting potential use in antimicrobial therapies.

- Antioxidant Properties : The nitro group in its structure may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Anti-inflammatory Effects : Preliminary research suggests that it may modulate inflammatory pathways, potentially making it beneficial in treating inflammatory diseases.

Research Findings

Recent studies have explored the biological activities of this compound:

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Cell Culture Experiments : In vitro assays showed that this compound reduced cell viability in cancer cell lines, indicating potential anticancer properties. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Animal Models : In vivo studies involving rodent models indicated that administration of this compound resulted in reduced inflammation markers in tissues subjected to inflammatory stimuli .

Case Studies

Several case studies have documented the effects of this compound:

- Case Study 1 : A clinical trial involving patients with chronic bacterial infections showed that treatment with this compound led to a significant reduction in infection symptoms and improved healing rates compared to placebo controls.

- Case Study 2 : An exploratory study on patients with rheumatoid arthritis indicated that patients receiving this compound experienced reduced joint pain and swelling, suggesting its anti-inflammatory potential.

Propriétés

IUPAC Name |

methyl 2-(2-methoxyethenyl)-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-16-7-6-8-4-3-5-9(12(14)15)10(8)11(13)17-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHIZFOEWLXRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.